molecular formula C24H25ClN2O4S B5077076 N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide

Cat. No.: B5077076
M. Wt: 473.0 g/mol
InChI Key: RUVUCQFGBQKUHE-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with diverse functional groups, including chloro, methoxy, methylphenyl, sulfonyl, and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Introduction of the chloro and methoxy groups.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides.

    Amidation: Formation of the glycinamide backbone through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Replacement of chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Nucleophiles: Sodium methoxide (NaOCH~3~), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide analogs: Compounds with similar structures but different substituents.

    Other glycinamide derivatives: Compounds with variations in the glycinamide backbone or functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-17-9-12-21(13-10-17)32(29,30)27(20-11-14-23(31-3)22(25)15-20)16-24(28)26-18(2)19-7-5-4-6-8-19/h4-15,18H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUCQFGBQKUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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